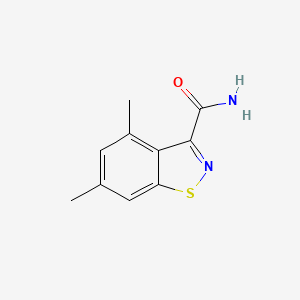![molecular formula C11H12BrNO B8283156 N-[(4-bromophenyl)methyl]cyclopropanecarboxamide CAS No. 1031747-46-2](/img/structure/B8283156.png)
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide
概要
説明
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxylic acid group, which is further bonded to a 4-bromo-benzylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-bromo-benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The bromine atom in the benzylamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[(4-bromophenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring and the amide group can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid benzylamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
Cyclopropanecarboxylic acid 4-chloro-benzylamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts.
特性
CAS番号 |
1031747-46-2 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
N-[(4-bromophenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-1-8(2-6-10)7-13-11(14)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,14) |
InChIキー |
RXFRMTNFHKNTTJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(3-Bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane](/img/structure/B8283094.png)
![Methyl 2-[(3-Bromopropylimino)methyl]phenylcarbamate](/img/structure/B8283097.png)

![1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride](/img/structure/B8283105.png)

![4-Hydroxybenzo[d][1,2,3]triazine-8-carboxamide](/img/structure/B8283112.png)

![Methyl 2-[3-(1-hydroxyethyl)phenoxy]propionate](/img/structure/B8283136.png)



